molecular formula C26H18Br2N2O3 B4659974 4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE

4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE

Cat. No.: B4659974
M. Wt: 566.2 g/mol
InChI Key: HIUFIXKCQAAALS-UHFFFAOYSA-N
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Description

4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE is a complex organic compound with the molecular formula C26H18Br2N2O3 and a molecular weight of 566.253 g/mol . This compound is characterized by the presence of multiple aromatic rings and bromine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzoyl chloride with 4-aminophenol to form 4-bromobenzoyl-4-aminophenol. This intermediate is then reacted with 4-bromophenyl isocyanate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound’s aromatic rings and bromine atoms may play a role in its binding to target molecules, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE is unique due to its specific arrangement of aromatic rings and bromine atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]phenoxy]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Br2N2O3/c27-19-5-1-17(2-6-19)25(31)29-21-9-13-23(14-10-21)33-24-15-11-22(12-16-24)30-26(32)18-3-7-20(28)8-4-18/h1-16H,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUFIXKCQAAALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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